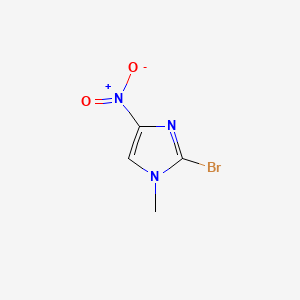
2-Ethoxy-1,3,5-trifluorobenzene
Descripción general
Descripción
2-Ethoxy-1,3,5-trifluorobenzene is a chemical compound with the molecular formula C8H7F3O and a molecular weight of 176.14 . It has an IUPAC name of this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 2-8°C .Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3,5-trifluorobenzene is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell replication and growth. This inhibition leads to the disruption of cell division and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxy-1,3,5-trifluorobenzene in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable tool for the development of new drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Ethoxy-1,3,5-trifluorobenzene. One area of interest is the development of new anticancer drugs based on the structure of this compound. Another area of interest is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
In conclusion, this compound is a promising compound with a variety of potential applications in scientific research. Its unique chemical properties make it a valuable tool for the development of new drugs and antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,3,5-trifluorobenzene has been extensively used in medicinal chemistry research due to its unique chemical properties. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. This compound has also been shown to have antibacterial and antifungal activity, making it a promising compound for the development of new antibiotics.
Safety and Hazards
Propiedades
IUPAC Name |
2-ethoxy-1,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBZOFYKVPSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B3348355.png)
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)


![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)
![Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-](/img/structure/B3348386.png)


![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)
![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-](/img/structure/B3348423.png)
![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)
